

Spectral Analysis of 4-(Bromomethyl)-2-fluorobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-(Bromomethyl)-2-fluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectral analysis of **4-(Bromomethyl)-2-fluorobenzonitrile**, a key building block in medicinal chemistry. While a complete set of publicly available spectral data (NMR, MS, IR) for this specific compound is not readily accessible at the time of this publication, this document outlines the standard methodologies for data acquisition and presentation, offering a robust template for researchers working with this and similar chemical entities.

Data Presentation

The following tables are structured to present the quantitative spectral data for **4-(Bromomethyl)-2-fluorobenzonitrile**. In a typical analysis, these tables would be populated with experimentally determined values.

Table 1: Nuclear Magnetic Resonance (NMR) Data for **4-(Bromomethyl)-2-fluorobenzonitrile**

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity*	Integration	Assignment
Data not available	Data not available	Data not available	Data not available
¹³C NMR (Carbon-13 NMR)			
Chemical Shift (δ) ppm	Assignment		
Data not available	Data not available		

*s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Table 2: Mass Spectrometry (MS) Data for **4-(Bromomethyl)-2-fluorobenzonitrile**

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
Data not available	Data not available	[M] ⁺ •, [M+2] ⁺ •, fragments

Table 3: Infrared (IR) Spectroscopy Data for **4-(Bromomethyl)-2-fluorobenzonitrile**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	C≡N, C-Br, C-F, C-H (aromatic), etc.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data outlined above. These methodologies are standard in the field of organic chemistry and are applicable to the analysis of **4-(Bromomethyl)-2-fluorobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Approximately 5-10 mg of purified **4-(Bromomethyl)-2-fluorobenzonitrile** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to serve as a reference for the chemical shifts ($\delta = 0.00$ ppm).
- The solution is then transferred to a clean NMR tube.

Data Acquisition:

- ^1H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
- ^{13}C NMR: The carbon-13 NMR spectrum is acquired to identify the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation:

- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- For direct infusion, the solution is loaded into a syringe for injection into the ion source. For GC-MS or LC-MS, the sample is injected into the chromatograph.

Data Acquisition:

- The sample is introduced into the ion source where it is ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
- The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector measures the abundance of each ion, generating a mass spectrum. The presence of bromine would be indicated by a characteristic $M+2$ isotope pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

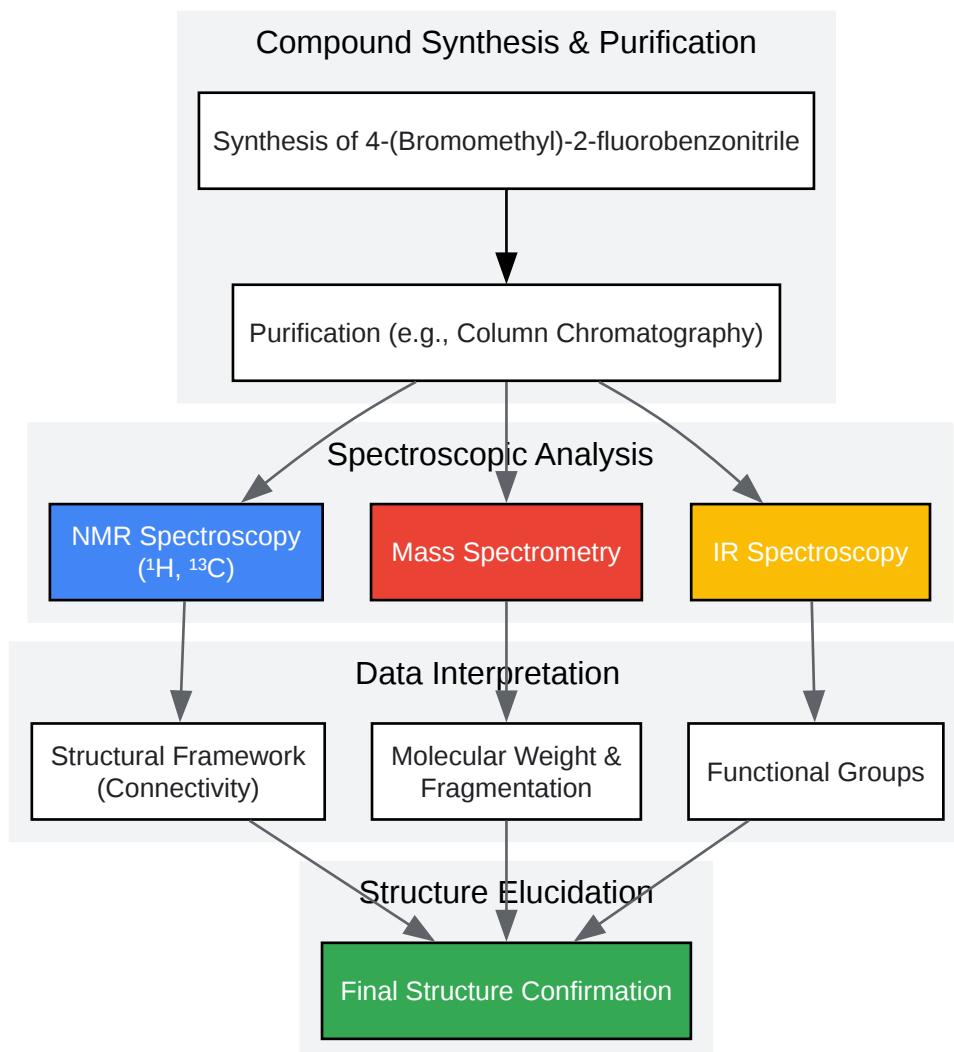
- A small amount of the solid **4-(Bromomethyl)-2-fluorobenzonitrile** is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- An infrared beam is passed through the ATR crystal, and the sample on its surface absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its functional groups.
- The detector measures the transmitted radiation, and a Fourier transform is used to generate the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound like **4-(Bromomethyl)-2-fluorobenzonitrile**.



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Caption: Workflow for the spectral characterization of an organic compound.

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